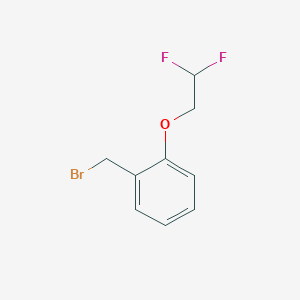

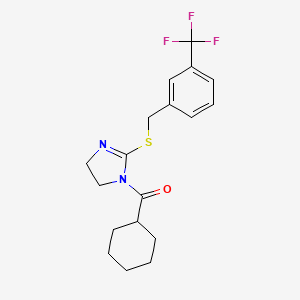

![molecular formula C21H25N5O3 B3004739 5-(2-methoxyethyl)-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 921882-01-1](/img/structure/B3004739.png)

5-(2-methoxyethyl)-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "5-(2-methoxyethyl)-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one" is a structurally complex molecule that appears to be related to a class of compounds that interact with G protein-coupled receptors (GPCRs). These compounds often contain a pyrazolo[4,3-c]pyridine core, which is a fused heterocyclic structure that can be modified to target various biological receptors .

Synthesis Analysis

The synthesis of related pyrazolo[4,3-c]pyridine derivatives involves multiple steps, including the formation of intermediate compounds such as 3-(4-methoxyphenyl)-3-oxopropanenitrile, which can be further reacted with hydrazine hydrate to yield aminopyrazoles. These aminopyrazoles can then undergo condensation reactions to form the desired pyrazolopyrimidines . Although the exact synthesis route for the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of pyrazolo[4,3-c]pyridine derivatives is characterized by the presence of a pyrazole ring fused to a pyridine ring. Substituents on this core structure, such as methoxyethyl and methylpiperazine groups, can significantly influence the compound's binding affinity and functional properties at biological targets like dopamine receptors . The precise arrangement of these groups and the overall 3D conformation of the molecule are crucial for its biological activity.

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[4,3-c]pyridine derivatives is influenced by the functional groups attached to the core structure. For instance, the presence of a methoxy group can stabilize the compound thermally, as seen in the synthesis and characterization of pyrazolo[4,3-b]pyridine derivatives . The reactivity of these compounds can also be tailored to produce specific biological effects, such as G protein-biased agonism at dopamine D2 receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[4,3-c]pyridine derivatives, such as thermal stability and optical band gaps, can be determined through various analytical techniques. For example, thermal analysis has shown that certain derivatives are stable up to temperatures of 266°C and 376°C, respectively . Additionally, the optical properties of these compounds, such as their band gaps, can be measured using absorption spectra, which have implications for their potential use in electronic devices .

Scientific Research Applications

Synthesis and Material Properties

- Pyrazolo[4,3-b] pyridine derivatives, similar to the queried compound, were synthesized and used in device fabrication due to their thermal stability and polycrystalline structure. They demonstrated promising applications in the field of optical and quantum electronics (El-Menyawy, Zedan, & Nawar, 2019).

Chemical Synthesis and Transformation

- A study described the synthesis of pyrazolo[4,3-c]pyridine C-ribonucleosides as analogs to xanthosine and guanosine, indicating potential applications in biochemistry and pharmaceutical research (Prhavc & Kobe, 1996).

- Research on the synthesis and transformation of various pyrazolo[4,3-b]pyridine derivatives sheds light on their potential uses in creating new chemical entities, which might be useful in developing novel therapeutic agents (Gubaidullin, Nabiullin, Kharlamov, & Buzykin, 2014).

Biological and Medicinal Applications

- Certain pyrazolo[4,3-b]pyridines have been evaluated as inhibitors of A1 adenosine receptors, suggesting their potential in developing new drugs targeting these receptors (Manetti et al., 2005).

- Novel pyrazolo[4,3-c]pyridine derivatives, including compounds structurally related to the queried molecule, have been synthesized and examined for anticancer and anti-inflammatory activities (Rahmouni et al., 2016).

Corrosion Inhibition

- Pyrazolopyridine derivatives have been synthesized and studied as corrosion inhibitors for mild steel, indicating their utility in industrial applications (Dandia, Gupta, Singh, & Quraishi, 2013).

properties

IUPAC Name |

5-(2-methoxyethyl)-7-(4-methylpiperazine-1-carbonyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O3/c1-23-8-10-25(11-9-23)20(27)17-14-24(12-13-29-2)15-18-19(17)22-26(21(18)28)16-6-4-3-5-7-16/h3-7,14-15H,8-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXVZKCCIITTYBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-methoxyethyl)-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-chlorophenyl)methyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-methylpropanamide](/img/structure/B3004658.png)

![3-[(2,4,6-Trichlorophenoxy)methyl]benzoic acid](/img/structure/B3004661.png)

![Tert-butyl (3aR,7aS)-5-(2-chloropyrimidin-4-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B3004664.png)

![2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B3004665.png)

![(Z)-2-((2,4-dihydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B3004667.png)

![[5-Iodo-1-(2-methylpropyl)pyrazol-3-yl]methanol](/img/structure/B3004672.png)

![1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B3004677.png)